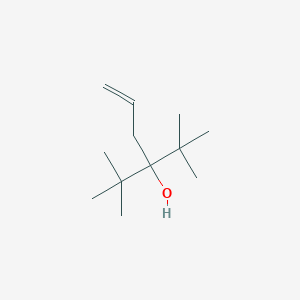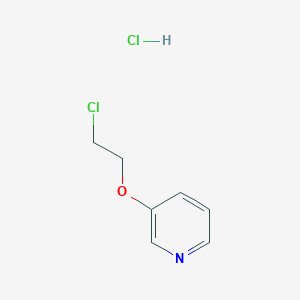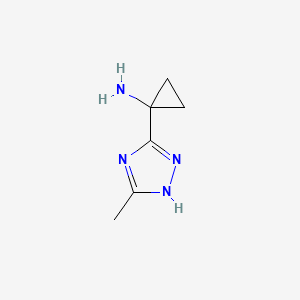
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine is a compound belonging to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 5-methyl-1,2,4-triazole under specific conditions . Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield . The choice of reagents and conditions can vary, but the goal is to achieve high purity and yield of the desired compound.
Análisis De Reacciones Químicas
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine exerts its effects involves binding to specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
1-(5-Methyl-4H-[1,2,4]triazol-3-yl)-cyclopropylamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of 1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H10N4/c1-4-8-5(10-9-4)6(7)2-3-6/h2-3,7H2,1H3,(H,8,9,10) |
Clave InChI |
ALLOKMCUQHOWEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(pyridin-2-yl)ethyl)-1H-pyrido[4,3-b]indole](/img/structure/B8680210.png)
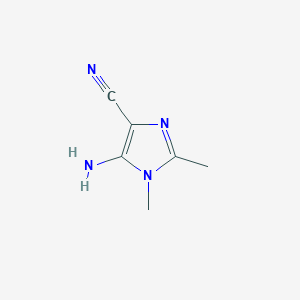
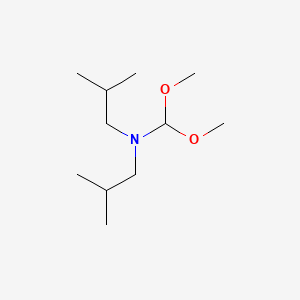
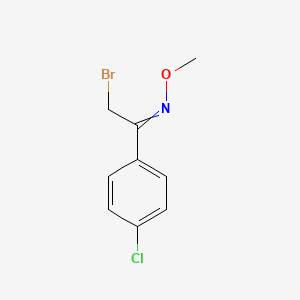
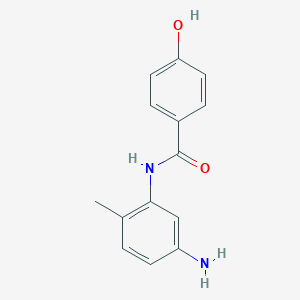
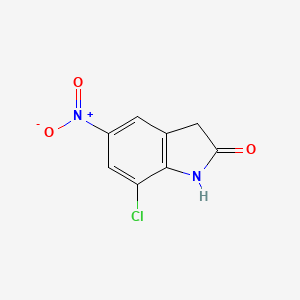
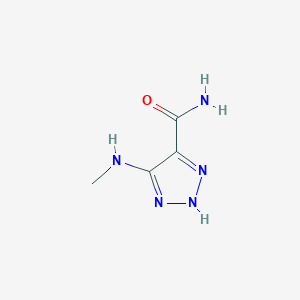
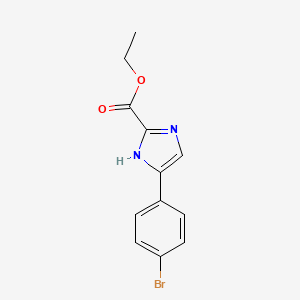
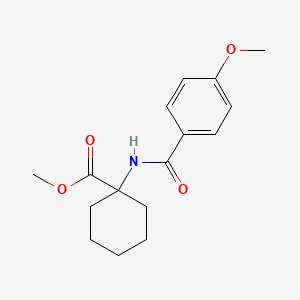
![4-Methyl-3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B8680266.png)
![4-[1,3]Dioxolan-2-yl-2-methylphenol](/img/structure/B8680273.png)
